6-Chloromethyl-imidazo[2,1-b]thiazole 6-Chloromethyl-imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992902
InChI: InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2
SMILES:
Molecular Formula: C6H5ClN2S
Molecular Weight: 172.64 g/mol

6-Chloromethyl-imidazo[2,1-b]thiazole

CAS No.:

Cat. No.: VC15992902

Molecular Formula: C6H5ClN2S

Molecular Weight: 172.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloromethyl-imidazo[2,1-b]thiazole -

Specification

Molecular Formula C6H5ClN2S
Molecular Weight 172.64 g/mol
IUPAC Name 6-(chloromethyl)imidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2
Standard InChI Key ARUYSNCZGGNUCN-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=NC(=CN21)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Chloromethyl-imidazo[2,1-b]thiazole features a bicyclic system where the imidazole ring (positions 1–3) merges with the thiazole moiety (positions 2–4). The chloromethyl group at position 6 introduces steric and electronic effects that enhance reactivity toward nucleophiles. Key descriptors include:

PropertyValue
Molecular FormulaC₆H₅ClN₂S
Molecular Weight172.64 g/mol
IUPAC Name6-(chloromethyl)imidazo[2,1-b] thiazole
SMILESC1=CSC2=NC(=CN21)CCl
InChIKeyARUYSNCZGGNUCN-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions in biological targets, while the chloromethyl group serves as a handle for functionalization .

Spectral Characterization

Infrared (IR) spectroscopy reveals absorption bands at 1682 cm⁻¹ (C=O stretch) and 3138 cm⁻¹ (N-H stretch) in derivatives . Nuclear magnetic resonance (NMR) data for the parent compound include:

  • ¹H NMR (DMSO-d₆): δ 3.87–4.31 (2H, CH₂CO), 7.56–7.78 ppm (aromatic protons) .

  • ¹³C NMR: δ 172.6 (C=O), 148.2 (imidazole C2), 126.5 (thiazole C5) .

Synthesis and Derivative Formation

Core Synthesis Strategies

The parent compound is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-chloroketones. A representative route involves:

  • Formation of ethyl imidazo[2,1-b]thiazole-3-acetate hydrobromide through refluxing 2-amino-thiazole with ethyl bromoacetate .

  • Chloromethylation using chloromethyl methyl ether (MOMCl) under acidic conditions to introduce the C6 substituent.

Derivative Libraries

The chloromethyl group undergoes nucleophilic substitution with amines, alcohols, or thiols, yielding analogs with enhanced bioactivity. Notable examples include:

Hydrazone Derivatives

Reaction with hydrazine hydrate produces 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide, which condenses with aldehydes to form hydrazones (e.g., compound 3e, MIC = 6.25 µg/mL against M. tuberculosis) .

Spirothiazolidinones

Cyclization with cyclic ketones (e.g., cyclopentanone) generates spirothiazolidinones (e.g., 5a-c), showing 90% inhibition of M. tuberculosis at 12.5 µg/mL .

Biological Activities and Mechanisms

Antimycobacterial Activity

Derivatives exhibit potency against drug-resistant M. tuberculosis strains via:

  • Inhibition of cell wall synthesis: Interference with mycolic acid biosynthesis .

  • Energy metabolism disruption: Targeting NADH dehydrogenase .

Table 1: Antitubercular Activity of Select Derivatives

CompoundMIC (µg/mL)Target Strain
3e6.25M. tuberculosis H37Rv
5a12.5M. tuberculosis ATCC 27294
5c12.5M. tuberculosis ATCC 35801

Antiviral Activity

Spirothiazolidinone derivatives (e.g., 6d) inhibit Coxsackie B4 virus replication (EC₅₀ = 3.2 µM) by blocking viral RNA polymerase .

Antimicrobial Applications

Chloromethyl-substituted analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).

Pharmacological and Toxicological Profiles

ADME Properties

  • Absorption: Moderate bioavailability (45–60%) due to high logP (2.8).

  • Metabolism: Hepatic oxidation via CYP3A4, yielding inactive sulfoxide metabolites .

Toxicity Screening

Analytical and Industrial Applications

Quality Control Methods

  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), retention time = 6.8 min.

  • Mass Spectrometry: APCI(+) MS m/z 419 [M+H+2]⁺ for brominated derivatives .

Scale-Up Synthesis

Kilogram-scale production achieves 78% yield using continuous-flow reactors at 120°C.

Future Directions and Challenges

Structure-Activity Relationship (SAR) Optimization

  • Electron-withdrawing groups at C6 enhance antitubercular potency but reduce solubility.

  • Spirocyclic motifs improve metabolic stability .

Clinical Translation Barriers

  • Poor aqueous solubility: Requires nanoformulation or prodrug strategies.

  • Resistance emergence: Combinatorial regimens with rifampicin are under evaluation .

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